N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide
Description
N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and an acetamide group
Properties
IUPAC Name |
N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-18(22)12-24-16-5-2-4-14(10-16)11-19(23)21-8-3-6-17(21)15-7-9-25-13-15/h2,4-5,7,9-10,13,17H,3,6,8,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLESTATZOSENHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)CC(=O)N2CCCC2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide typically involves multiple steps. One common approach is the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of duloxetine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic systems such as ruthenium/chiral ligands, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine. These methods aim to achieve high enantioselectivity and conversion rates, although they may face challenges such as metal contamination .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Medicine: It is an intermediate in the production of duloxetine, a drug used to treat depression and anxiety.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For example, in the production of duloxetine, the compound undergoes bioreduction to form (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which then acts as a dual inhibitor of serotonin and norepinephrine reuptake . This inhibition increases the levels of these neurotransmitters in the brain, thereby exerting its antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: An intermediate in the synthesis of duloxetine.
(S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide: Another intermediate in the production of duloxetine.
Uniqueness
N-methyl-2-[3-[2-oxo-2-(2-thiophen-3-ylpyrrolidin-1-yl)ethyl]phenoxy]acetamide is unique due to its specific structure, which combines a thiophene ring, a pyrrolidine ring, and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
